molecular formula C15H17ClN2O3S2 B15098247 N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B15098247
M. Wt: 372.9 g/mol
InChI Key: QXWGRJKLRCVYDW-UHFFFAOYSA-N
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Description

N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound featuring a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves the reaction of 4-chlorobenzyl chloride with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The intermediate product is then subjected to further reactions to introduce the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfone group.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
  • N-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino]-2-oxoethyl]-3,4,5-trimethoxybenzamide

Uniqueness

N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is unique due to its specific structural features, such as the thiazole ring and the chlorobenzyl group

Properties

Molecular Formula

C15H17ClN2O3S2

Molecular Weight

372.9 g/mol

IUPAC Name

N-[3-[(4-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C15H17ClN2O3S2/c1-2-14(19)17-15-18(7-10-3-5-11(16)6-4-10)12-8-23(20,21)9-13(12)22-15/h3-6,12-13H,2,7-9H2,1H3

InChI Key

QXWGRJKLRCVYDW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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